2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical modifications.
Preparation Methods
The synthesis of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the but-2-ynylsulfanyl and oxolan-2-ylmethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Biology: The thieno[3,2-d]pyrimidine core is known for its biological activity, making this compound a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
2-Aminothieno[3,2-d]pyrimidin-4-one: Known for its anticancer activity.
2-Methylthio-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one: Similar structure but with a methylthio group instead of a but-2-ynylsulfanyl group.
The uniqueness of 2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-but-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-3-8-21-15-16-12-6-9-20-13(12)14(18)17(15)10-11-5-4-7-19-11/h6,9,11H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRRQHHESGUGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NC2=C(C(=O)N1CC3CCCO3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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